molecular formula C18H26ClN3O B11496905 1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-

1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-

Cat. No.: B11496905
M. Wt: 335.9 g/mol
InChI Key: GINIYLMRXXIQFW-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane and pyrazole Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound with diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the dimethyl groups on the pyrazole ring.

    N-[(ADAMANTAN-1-YL)METHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the chlorine atom on the pyrazole ring.

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring, which may enhance its biological activity and chemical stability .

Properties

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C18H26ClN3O/c1-11-17(19)12(2)22(21-11)9-16(23)20-10-18-6-13-3-14(7-18)5-15(4-13)8-18/h13-15H,3-10H2,1-2H3,(H,20,23)

InChI Key

GINIYLMRXXIQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)C)Cl

Origin of Product

United States

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